molecular formula C11H17N3O3S B2405455 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034564-40-2

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2405455
CAS No.: 2034564-40-2
M. Wt: 271.34
InChI Key: NBUJSQRUGWQKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions starting from acyclic precursors. This may involve cyclization reactions and functional group modifications.

    Attachment of Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced to the pyrrolidine ring through sulfonation reactions, often using reagents like isopropylsulfonyl chloride.

    Coupling with Pyrimidine: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative. This is typically achieved through nucleophilic substitution reactions, where the pyrrolidine acts as a nucleophile attacking the electrophilic pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 2,4-diaminopyrimidine are also studied for their biological activity and potential therapeutic uses.

Uniqueness

2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, along with the isopropylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-7-4-10(8-14)17-11-12-5-3-6-13-11/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUJSQRUGWQKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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